molecular formula C19H21NO2S B188663 1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate CAS No. 51065-32-8

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Cat. No.: B188663
CAS No.: 51065-32-8
M. Wt: 327.4 g/mol
InChI Key: HBNAKKJUJYEGMD-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is an organic compound with a complex structure that includes a dibenzo-thiepin core

Mechanism of Action

Target of Action

The primary target of this compound is the dengue virus (DENV) helicase . Helicases are enzymes that separate double-stranded DNA or RNA into single strands, allowing replication to occur. In the case of the dengue virus, the helicase is a crucial component of the virus’s replication machinery.

Mode of Action

The compound interacts with the DENV helicase, inhibiting its function . This prevents the virus from replicating its genetic material, thereby halting the spread of the virus within the host organism. The exact nature of this interaction and the resulting changes at the molecular level are complex and depend on the specific chemical structure of the compound .

Biochemical Pathways

The inhibition of DENV helicase affects the viral replication pathway. By preventing the separation of the viral RNA strands, the compound disrupts the replication process. This leads to a decrease in the production of new virus particles .

Pharmacokinetics

The compound’s solubility in organic solvents and low solubility in water suggest that it may be well-absorbed in the body and could potentially cross biological membranes effectively.

Result of Action

The primary result of the compound’s action is the inhibition of dengue virus replication. This could potentially lead to a decrease in the severity of the infection and aid in the recovery of the infected individual .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate typically involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions using a suitable organic solvent such as dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: New carbamate derivatives with different substituents.

Scientific Research Applications

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    6,11-Dihydrodibenzo(b,e)thiepin-11-one: A related compound with a similar core structure but different functional groups.

    6,11-Dihydrodibenzo(b,e)thiepin-11-amine: Another similar compound used as an intermediate in organic synthesis.

Uniqueness

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-19(2,3)22-18(21)20-17-14-9-5-4-8-13(14)12-23-16-11-7-6-10-15(16)17/h4-11,17H,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNAKKJUJYEGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965346
Record name tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51065-32-8
Record name Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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